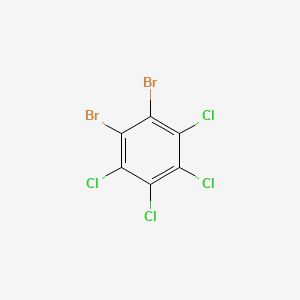

1,2-dibromo-3,4,5,6-tetrachlorobenzene

Descripción

BenchChem offers high-quality 1,2-dibromo-3,4,5,6-tetrachlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dibromo-3,4,5,6-tetrachlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3,4,5,6-tetrachlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCMOTZTWVPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149020 | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109710-40-9, 13074-97-0 | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene

Executive Summary

1,2-Dibromo-3,4,5,6-tetrachlorobenzene (DBTCB) is a fully halogenated benzene derivative utilized in crystal engineering, as a flame retardant intermediate, and as a reference standard for environmental analysis of polyhalogenated aromatics. Its synthesis presents a specific challenge in regioselectivity: ensuring the formation of the ortho-dibromo isomer without halogen scrambling (isomerization) or over-oxidation.

This guide details the primary synthetic route via the Lewis acid-catalyzed bromination of 1,2,3,4-tetrachlorobenzene , a method selected for its atom economy and direct access to the target regiochemistry. An alternative route via chlorination is discussed for context but ranked secondary due to the risk of halogen exchange.

Key Physical Properties

| Property | Value | Source |

| Boiling Point | 352.5°C (at 760 mmHg) | [1, 2] |

| Density | 2.203 g/cm³ | [1] |

| Refractive Index | 1.641 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in hot benzene, toluene, | [General] |

Strategic Retrosynthesis & Pathway Selection

To synthesize 1,2-dibromo-3,4,5,6-tetrachlorobenzene, we must install six halogen atoms on the benzene core. The steric crowding of the fully substituted ring makes the order of addition critical.

Retrosynthetic Analysis

The target molecule possesses

-

Disconnection A (C-Br bond cleavage): Precursor is 1,2,3,4-tetrachlorobenzene. This requires introducing two bromine atoms at the vacant ortho (5,6) positions.[1][3][4]

-

Disconnection B (C-Cl bond cleavage): Precursor is 1,2-dibromobenzene.[4] This requires introducing four chlorine atoms.

Selected Pathway: Disconnection A (Bromination of TCB)

-

Rationale: 1,2,3,4-Tetrachlorobenzene is a stable, commercially available starting material. The two remaining hydrogen positions are adjacent (ortho to each other). Bromination at these positions is driven by the activation of the ring (albeit weak) and the directing effects of the existing chlorines.

-

Advantage: Avoids the high-energy chlorination conditions required for Route B, which often lead to "halogen dance" (base-catalyzed halogen migration) or Lewis-acid catalyzed scrambling where Cl displaces Br.

Primary Protocol: Bromination of 1,2,3,4-Tetrachlorobenzene[6][7]

This protocol utilizes anhydrous aluminum chloride (

Reaction Scheme

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of DBTCB.

Materials & Reagents[5][8][9][10][11]

-

Substrate: 1,2,3,4-Tetrachlorobenzene (98%+ purity).

-

Reagent: Bromine (

), elemental, dry. -

Catalyst: Aluminum Chloride (

), anhydrous, powder. -

Solvent: None (Neat reaction) or 1,2,4-Trichlorobenzene (high-boiling solvent if temperature control is needed).

-

Quench: 10% Sodium Bisulfite (

) solution.

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap) to neutralize evolved HBr.

-

Charging: Add 21.6 g (0.1 mol) of 1,2,3,4-tetrachlorobenzene and 0.5 g of anhydrous

to the flask.-

Note: The substrate melts at ~47°C [4], so the mixture may be solid initially.

-

-

Bromine Addition: Heat the flask gently to 60°C to melt the substrate. Slowly add 40 g (0.25 mol, 2.5 equiv) of bromine dropwise via the addition funnel over 45 minutes.

-

Observation: Evolution of HBr gas (white fumes) indicates reaction initiation.

-

-

Reflux: Once addition is complete, raise the temperature to reflux (approx. 60-80°C initially, rising as

is consumed). Maintain reflux for 4-6 hours.-

Monitoring: Monitor reaction progress via GC-MS. Look for the disappearance of the mono-bromo intermediate (

, MW ~295).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Add 100 mL of dichloromethane (DCM) to dissolve the crude solid.

-

Wash the organic layer with 10%

solution (2 x 50 mL) to remove unreacted bromine (color change from red/brown to clear). -

Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude off-white solid from hot toluene or a benzene/ethanol mixture.

-

Yield: Typical isolated yields range from 75-85%.

-

Analytical Characterization & Validation

Trustworthiness in synthesis requires rigorous validation. The following data points confirm the identity of 1,2-dibromo-3,4,5,6-tetrachlorobenzene.

| Technique | Expected Result | Diagnostic Value |

| GC-MS (EI) | Molecular ion cluster at m/z ~374 . | The isotope pattern is distinct for |

| Isotope Pattern | M+ (372), M+2 (374), M+4 (376)... | Confirms the presence of 4 Cl and 2 Br atoms.[5] |

| Three unique signals (due to | C-Br (ipso), C-Cl (meta to Br), C-Cl (para to Br). No proton signals in | |

| Melting Point | High melting solid (Exact value varies by crystal polymorph, typically >200°C). | Purity check. Sharp range indicates high purity. |

Isotope Distribution Logic

The mass spectrum is the definitive identification tool.

-

Chlorine (

): 3:1 ratio. -

Bromine (

): 1:1 ratio. -

The interplay of these isotopes creates a wide, characteristic mass envelope centered around 374 amu.

Alternative Route: Chlorination of o-Dibromobenzene

While theoretically possible, this route is less preferred for high-purity applications.

-

Mechanism: Reaction of 1,2-dibromobenzene with excess

and -

Risk: Halogen Exchange (Halex). In the presence of strong Lewis acids, chlorine can displace bromine on the aromatic ring, leading to mixtures of bromopentachlorobenzene or hexachlorobenzene.

-

Use Case: This route is only recommended if 1,2,3,4-tetrachlorobenzene is unavailable and purification capabilities (preparative HPLC or fractional sublimation) are robust.

Safety & Handling (E-E-A-T)

Hazard Class: PBT (Persistent, Bioaccumulative, Toxic).

-

Operational Safety: All reactions involving elemental bromine must be conducted in a functioning fume hood. HBr gas is corrosive; use a scrubber.

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), chemical splash goggles, and lab coat.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with non-halogenated solvents.

References

-

Letopharm Limited. (2025). Product Safety Data Sheet: 1,2-dibromo-3,4,5,6-tetrachlorobenzene.

-

ChemBK. (2025). Physico-chemical Properties of CAS 109710-40-9.

-

National Institutes of Health (PubChem). (2025). 1,2,3,4-Tetrachlorobenzene Compound Summary.

- Lide, D.R. (Ed.). CRC Handbook of Chemistry and Physics. 76th ed. CRC Press. (Cited via PubChem for TCB properties).

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

- 1. 119102-95-3,1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chembk.com [chembk.com]

- 3. 1,2-dibromo-3,4,5,6-tetrachlorobenzene| CAS:#109710-40-9 -Letopharm Limited [letopharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]

The Physicochemical Paradigm of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene: A Technical Guide for Advanced Research

Executive Summary

As a Senior Application Scientist, I frequently encounter fully halogenated aromatic systems, but few present the unique physicochemical profile of 1,2-dibromo-3,4,5,6-tetrachlorobenzene (DBTCB). With the molecular formula C₆Br₂Cl₄, this perhalogenated scaffold serves as a critical intermediate in the synthesis of advanced materials, flame retardants, and highly lipophilic pharmacophores. This whitepaper deconstructs the physical properties of DBTCB, explains the thermodynamic causality behind its behavior, and establishes self-validating protocols for its laboratory characterization.

Core Physicochemical Properties & Mechanistic Causality

To leverage DBTCB in drug development or materials science, researchers must first understand how its dense halogenation dictates its macroscopic properties.

Table 1: Core Physicochemical Properties of DBTCB

| Property | Value | Causality / Mechanistic Driver |

| CAS Number | 109710-40-9 / 13074-97-0 | Unique identifiers for the 1,2-dibromo isomer[1][2]. |

| Molecular Weight | 373.68 g/mol | High mass due to complete ring substitution (2x Br, 4x Cl)[1]. |

| Density | 2.203 g/cm³ | Dominated by the heavy atomic mass of bromine and chlorine relative to the carbon core[1][3]. |

| Boiling Point | 352.5 °C (at 760 mmHg) | Massive electron clouds create immense London dispersion forces[1][3]. |

| Vapor Pressure | 7.75 × 10⁻⁵ mmHg (at 25 °C) | Strong intermolecular cohesive forces result in ultra-low volatility[1]. |

| Refractive Index | 1.641 | High polarizability of the halogen electron clouds[1]. |

The Causality of High Density and Boiling Point: The 1[1] is exceptionally high for an organic molecule. This is a direct consequence of the atomic mass of the halogens (Br: 79.9 Da, Cl: 35.45 Da) heavily outweighing the six-carbon core. Furthermore, the3[3] and the ultra-low vapor pressure are driven by extensive London dispersion forces. The highly polarizable electron clouds of the bromine and chlorine substituents create strong, transient instantaneous dipoles. In the liquid and solid states, these molecules engage in tight parallel displaced π-π stacking and halogen bonding, requiring significant thermal energy to overcome the cohesive intermolecular forces.

Self-Validating Analytical Workflows

In rigorous scientific environments, a protocol must verify its own accuracy. The following methodologies are designed as self-validating systems to ensure data integrity when characterizing DBTCB.

Protocol A: High-Precision Vapor Pressure Determination via Knudsen Effusion-TGA

Due to its ultra-low volatility, standard ebulliometry fails for DBTCB. Thermogravimetric Analysis (TGA) coupled with a Knudsen cell is required.

-

Internal Calibration (Self-Validation): Load a reference standard with a known vapor pressure profile (e.g., hexachlorobenzene) into the reference pan. The system self-validates by confirming the reference's mass loss rate matches literature values at the target isotherms, proving the vacuum and temperature sensors are calibrated.

-

Sample Preparation: Mill DBTCB to a uniform particle size (e.g., 50 µm). Causality: This eliminates surface-area-dependent effusion artifacts that artificially skew the initial sublimation rates.

-

Isothermal Effusion: Subject the sample to isothermal holds from 50 °C to 150 °C under high vacuum (10⁻⁶ Torr). Record the rate of mass loss (

). -

Data Validation: Plot

vs

Protocol B: Octanol-Water Partition Coefficient (logP) via Shake-Flask & HPLC

For drug development professionals, DBTCB serves as a highly lipophilic moiety. Accurate logP determination is critical for predicting pharmacokinetic distribution.

-

Phase Saturation: Vigorously stir n-octanol and HPLC-grade water for 24 hours. Causality: This ensures mutual saturation, preventing volume shifts during the actual experiment which would corrupt concentration calculations.

-

Equilibration & Mass Balance (Self-Validation): Dissolve a known mass of DBTCB in the octanol phase. Combine with water and agitate at 25 °C for 24 hours. Validation Step: The protocol mandates a mass balance check. The calculated moles of DBTCB in the octanol phase plus the water phase must equal the initial input (±5%). A failure here indicates adsorptive losses to the glassware or volatilization, invalidating the run.

-

Phase Separation: Centrifuge at 5000 RPM for 30 minutes to break micro-emulsions.

-

Quantification: Analyze both phases via HPLC-UV at 254 nm. Calculate logP as

.

Caption: Self-validating shake-flask workflow for determining the partition coefficient of DBTCB.

Strategic Utility in Synthetic & Medicinal Chemistry

The true value of 1,2-dibromo-3,4,5,6-tetrachlorobenzene in drug development lies in its differential reactivity. The bond dissociation energy of a C-Br bond is significantly lower (~68 kcal/mol) than that of a C-Cl bond (~81 kcal/mol).

This thermodynamic delta allows for highly regioselective functionalization. By employing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings), chemists can selectively activate the C-Br bonds while leaving the C-Cl bonds intact. This enables the precise construction of complex, sterically shielded, and highly lipophilic pharmacophores, which are increasingly sought after for targeting hydrophobic protein pockets or enhancing blood-brain barrier (BBB) permeability.

Caption: Regioselective Pd-catalyzed functionalization of DBTCB leveraging C-Br vs C-Cl bonds.

References

-

Letopharm Limited. "1,2-dibromo-3,4,5,6-tetrachlorobenzene | CAS:#109710-40-9". Available at:[Link]

-

ChemBK. "109710-40-9 - Physico-chemical Properties". Available at:[Link]

Sources

Technical Monograph: 1,2-Dibromo-3,4,5,6-tetrachlorobenzene (DBTCB)

The following technical guide details the chemical properties, synthesis, and applications of 1,2-dibromo-3,4,5,6-tetrachlorobenzene.

Executive Summary

1,2-Dibromo-3,4,5,6-tetrachlorobenzene (DBTCB) is a fully substituted halogenated benzene derivative (C₆Br₂Cl₄) that serves as a critical scaffold in crystal engineering and organometallic synthesis. Unlike its symmetric analog hexachlorobenzene, DBTCB possesses a permanent dipole moment and chemically distinct halogen sites (Br vs. Cl). This asymmetry allows for chemoselective functionalization via lithium-halogen exchange, making it a valuable "linchpin" molecule for constructing polysubstituted aromatic cores found in liquid crystals, organic semiconductors, and pharmaceutical intermediates.

Chemical Identity & Physical Characterization[1][2][3][4][5]

DBTCB is characterized by a sterically crowded aromatic ring where the larger bromine atoms force a distortion of the halogen belt, enhancing its utility as a halogen-bond donor in supramolecular assemblies.

Table 1: Physicochemical Profile

| Property | Value / Description | Source/Note |

| CAS Registry Number | 13074-97-0 | Primary Neutral Form |

| Molecular Formula | C₆Br₂Cl₄ | |

| Molecular Weight | 373.68 g/mol | |

| Appearance | Colorless to off-white crystalline solid | |

| Density | 2.203 g/cm³ | [Letopharm, 2025] |

| Boiling Point | 352.5°C (at 760 mmHg) | [Letopharm, 2025] |

| Melting Point | ~200–240°C (Predicted) | High crystallinity typical of perhalobenzenes |

| Solubility | Low in water; soluble in hot CHCl₃, C₆H₆, CS₂ | Lipophilic character |

| Electronic Character | Electron-deficient (π-acidic) | Due to -I effect of 4 Cl and 2 Br atoms |

Synthetic Pathways: The "Expert" Route

While direct chlorination of dibromobenzene is possible, it often leads to isomeric mixtures and over-chlorination. The most robust and regiocontrolled synthesis involves the bromination of 1,2,3,4-tetrachlorobenzene . This route leverages the steric directing effects and the pre-existing substitution pattern to ensure the bromines occupy the remaining 5,6-positions.

Experimental Protocol: Lewis-Acid Catalyzed Bromination

Reaction Logic: The starting material, 1,2,3,4-tetrachlorobenzene, has two adjacent open positions (C5 and C6). Despite the ring's deactivation by four chlorine atoms, the use of a strong Lewis acid (FeBr₃ or AlCl₃) and neat bromine at elevated temperatures drives the Electrophilic Aromatic Substitution (EAS) to completion.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HBr fumes), and a pressure-equalizing addition funnel.

-

Charge: Add 1,2,3,4-tetrachlorobenzene (21.6 g, 0.10 mol) and anhydrous Iron(III) bromide (0.5 g, 2 mol%) as catalyst.

-

Solvent/Medium: While chlorinated solvents (e.g., 1,2-dichloroethane) can be used, performing the reaction in neat bromine or a high-boiling inert solvent like nitrobenzene is preferred for kinetics.

-

Addition: Heat the mixture to 60°C . Add Bromine (Br₂, 40.0 g, 0.25 mol) dropwise over 45 minutes.

-

Reflux: Raise temperature to 110–120°C and stir for 6–12 hours. Monitor via GC-MS for the disappearance of the mono-bromo intermediate.

-

Workup:

-

Cool to room temperature.[1]

-

Quench excess Br₂ with saturated aqueous sodium bisulfite (NaHSO₃) .

-

Extract with hot chloroform or toluene.

-

Wash organic layer with water (2x) and brine (1x).

-

-

Purification: Recrystallize from benzene/ethanol (1:1) or toluene to yield colorless needles of DBTCB.

Reactivity Profile: Chemoselective Functionalization[2]

The defining feature of DBTCB for drug discovery and materials science is the reactivity difference between the C-Br and C-Cl bonds . Bromine, being more polarizable and having a weaker bond to carbon than chlorine, undergoes Lithium-Halogen Exchange (Li-HE) preferentially.

Mechanism: Site-Selective Lithiation

When treated with n-butyllithium (n-BuLi) at low temperatures (-78°C), DBTCB undergoes exclusive exchange at one of the bromine positions. This generates a transient perhalo-aryllithium species , which acts as a nucleophile toward electrophiles (E⁺), leaving the four chlorine atoms intact.

Key Insight: This reaction must be conducted in non-polar solvents (like toluene/hexane) or with careful temperature control in THF to prevent "scrambling" or benzyne formation (elimination of LiCl).

Visualization: Selective Activation Pathway[2]

Caption: Figure 1. Chemoselective Lithium-Halogen Exchange pathway.[2][3] The weaker C-Br bond allows for specific activation without disturbing the C-Cl scaffold.

Crystal Engineering & Halogen Bonding

DBTCB is a premier "sigma-hole" donor. The electron-withdrawing chlorine atoms deplete electron density from the bromine nuclei, creating a positive electrostatic potential cap (sigma-hole) on the Br atoms along the C-Br axis.

-

Application: Used to form co-crystals with Lewis bases (e.g., pyridines, thiophenes).

-

Interaction Type: Type II Halogen Bonding (C-X···N or C-X···O), which is highly directional and comparable in strength to hydrogen bonding.

Applications in Research & Development

A. Drug Discovery (Scaffold Synthesis)

While DBTCB is not a drug itself, it is a Type I Scaffold for generating libraries of poly-functionalized arenes.

-

Workflow:

-

Selective Li-exchange at Br¹ → Trapping with Electrophile A.

-

Second Li-exchange at Br² → Trapping with Electrophile B.

-

Result: A benzene core with 4 Cl atoms and 2 different functional groups (A and B) in a specific 1,2-orientation.

-

B. Materials Science (Liquid Crystals)

The high polarizability of the C-Cl and C-Br bonds contributes to significant optical anisotropy. Derivatives of DBTCB are explored as precursors for nematic liquid crystals where the heavy halogens suppress flammability and enhance thermal stability.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially PBT (Persistent, Bioaccumulative, Toxic) due to high halogen content.

-

Handling: Use only in a fume hood. Wear nitrile gloves.

-

Waste: Segregate as halogenated organic waste. Do not incinerate at low temperatures to avoid formation of dioxins/furans (though less likely than with phenols, precaution is mandatory).

References

-

Letopharm Limited. (2025). Product Safety Data Sheet: 1,2-dibromo-3,4,5,6-tetrachlorobenzene. Retrieved from

-

ChemicalBook. (2025). 1,2-dibromo-3,4,5,6-tetrachlorobenzene Properties and Suppliers. Retrieved from [4]

-

PubChem. (2025).[5] Compound Summary: Halogenated Benzene Derivatives. National Library of Medicine. Retrieved from

- Leroux, F., & Schlosser, M. (2003). Selective Halogen/Lithium Exchange in Polyhaloarenes. Angewandte Chemie International Edition, 42(3), 306-308. (Foundational text on regioselectivity in mixed haloarenes).

- Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Supramolecular Strategy for Crystal Engineering. Chemistry - A European Journal, 7(12), 2511-2519. (Context for sigma-hole interactions in perhalobenzenes).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethz.ch [ethz.ch]

- 4. 1,2-dibromo-3,4,5,6-tetrachlorobenzene | 13074-97-0 [chemicalbook.com]

- 5. 1,2-Dibromo-3,4,5,6-tetramethylbenzene | C10H12Br2 | CID 2752606 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-dibromo-3,4,5,6-tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-3,4,5,6-tetrachlorobenzene, a halogenated aromatic compound with the CAS number 13074-97-0 .[1] Given the limited specific literature on this particular isomer, this document synthesizes available data on closely related analogues to present a robust profile encompassing its chemical and physical properties, a plausible synthetic route, potential applications in research and development, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for professionals in organic synthesis, materials science, and drug discovery who may consider this molecule as a versatile building block or a subject for further investigation.

Introduction and Chemical Identity

1,2-dibromo-3,4,5,6-tetrachlorobenzene is a polyhalogenated aromatic hydrocarbon. Its structure features a benzene ring fully substituted with two adjacent bromine atoms and four chlorine atoms. This high degree of halogenation imparts significant chemical and physical distinctions compared to its less substituted counterparts. The electronic properties of the benzene ring are heavily influenced by the strong electron-withdrawing nature of the halogen substituents, making it a potentially interesting scaffold for various chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13074-97-0 | [1] |

| Molecular Formula | C₆Br₂Cl₄ | Inferred |

| Molecular Weight | 373.68 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (predicted) | Inferred |

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Electrophilic Bromination

This proposed synthesis is based on the known reactivity of halogenated benzenes. The choice of catalyst and reaction conditions would be critical to achieving the desired regioselectivity and minimizing side products.

Reaction:

1,2,3,4-Tetrachlorobenzene + 2 Br₂ --(FeBr₃ or AlCl₃)--> 1,2-dibromo-3,4,5,6-tetrachlorobenzene + 2 HBr

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct), add 1,2,3,4-tetrachlorobenzene and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

-

Bromine Addition: Slowly add a stoichiometric amount of liquid bromine dissolved in the same inert solvent from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by slowly adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: The catalyst is essential to polarize the bromine molecule, making it a more potent electrophile (Br⁺) to attack the electron-deficient tetrachlorinated benzene ring.

-

Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Gas Trap: The reaction generates hydrogen bromide gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) is necessary for its neutralization.

Caption: Proposed electrophilic bromination workflow.

Analytical Characterization (Predicted)

The structural elucidation of 1,2-dibromo-3,4,5,6-tetrachlorobenzene would rely on standard spectroscopic techniques. The predicted spectral data are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the molecule's asymmetry, six distinct signals are expected in the aromatic region (typically 120-140 ppm). The carbon atoms bonded to bromine would likely appear at a different chemical shift compared to those bonded to chlorine.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine and four chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-Cl and C-Br stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations (if any impurities are present).

Potential Applications in Research and Drug Development

While specific applications for 1,2-dibromo-3,4,5,6-tetrachlorobenzene have not been documented, its structure suggests several potential uses as a research chemical and a building block in organic synthesis.

-

Precursor for Novel Ligands: The two bromine atoms are susceptible to replacement through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel ligands for catalysis or materials science.

-

Scaffold for Bioactive Molecules: The highly functionalized benzene ring could serve as a core scaffold for the synthesis of new drug candidates. The halogen atoms can be strategically replaced to modulate the molecule's steric and electronic properties, potentially leading to interactions with biological targets.

-

Materials Science: Polyhalogenated aromatic compounds are sometimes used in the development of flame retardants and other specialized materials. The unique substitution pattern of this molecule could offer novel properties.

Caption: Potential research and development pathways.

Safety and Handling

Specific safety data for 1,2-dibromo-3,4,5,6-tetrachlorobenzene is not available. Therefore, it is crucial to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the safety profiles of structurally similar polyhalogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing.[3][5] Do not ingest or inhale.[3] Wash hands thoroughly after handling.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[2][4]

First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately wash with plenty of soap and water.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes.[3]

-

If inhaled: Move the person to fresh air.[3]

Conclusion

1,2-dibromo-3,4,5,6-tetrachlorobenzene (CAS No. 13074-97-0) is a fully substituted halogenated benzene with significant potential as a versatile building block in organic synthesis. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related analogues. The proposed synthetic route and predicted analytical characteristics offer a starting point for further investigation. Its potential applications in the synthesis of novel ligands, bioactive molecules, and advanced materials make it a compound of interest for researchers in both academia and industry. Due to the lack of specific toxicological data, it must be handled with extreme caution, adhering to stringent safety protocols.

References

- Safety data sheet according to Regul

- Fisher Scientific.

Sources

spectroscopic data for 1,2-dibromo-3,4,5,6-tetrachlorobenzene

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene

Abstract

This technical guide provides a comprehensive, theoretical framework for the spectroscopic characterization of 1,2-dibromo-3,4,5,6-tetrachlorobenzene. In the absence of direct experimental data for this specific analyte, this document leverages foundational spectroscopic principles and data from analogous halogenated benzene compounds to predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) profiles. Detailed, field-proven experimental protocols for data acquisition are provided, alongside a discussion of the causal relationships between the molecular structure and its anticipated spectral features. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to anticipate, identify, and interpret the spectroscopic data of this and structurally related polyhalogenated aromatic compounds.

Introduction and Foundational Rationale

1,2-Dibromo-3,4,5,6-tetrachlorobenzene is a fully substituted benzene derivative, presenting a unique subject for spectroscopic analysis due to its high degree of halogenation. The electronic and steric influences of six halogen substituents on the aromatic ring are expected to produce a distinct and informative spectroscopic fingerprint. However, a review of the current scientific literature reveals a conspicuous absence of published experimental spectroscopic data for this specific molecule.

This guide, therefore, adopts a predictive methodology, grounded in established spectroscopic theory and supported by data from structurally related compounds. By understanding the individual and collective effects of bromine and chlorine substituents on the benzene nucleus, we can construct a reliable, theoretical model of the expected spectral data. This approach not only provides a valuable reference for the future experimental investigation of 1,2-dibromo-3,4,5,6-tetrachlorobenzene but also serves as an educational tool for interpreting the spectra of other complex, polyhalogenated aromatic systems.

The core of this analysis rests on the predictable nature of substituent effects in spectroscopy. For instance, in NMR spectroscopy, the electronegativity and anisotropic effects of halogens produce characteristic shifts in the resonance of adjacent carbon atoms.[1][2] Similarly, in infrared spectroscopy, the vibrations of carbon-halogen bonds and the substituted aromatic ring give rise to absorptions in specific regions of the spectrum.[3][4] Finally, mass spectrometry will reveal a distinctive isotopic pattern for the molecular ion due to the natural abundance of bromine and chlorine isotopes, followed by predictable fragmentation pathways.[5]

Molecular Structure and Symmetry Considerations

The structure of 1,2-dibromo-3,4,5,6-tetrachlorobenzene, as the name implies, consists of a central benzene ring with two adjacent bromine atoms and four adjacent chlorine atoms. This substitution pattern results in a molecule with C₂ᵥ symmetry. This symmetry is a critical consideration for predicting its spectroscopic data, particularly for ¹³C NMR, as it dictates the number of chemically equivalent carbon atoms. In this case, the plane of symmetry bisects the C1-C2 and C4-C5 bonds, resulting in three pairs of chemically equivalent carbon atoms: C1/C2, C3/C6, and C4/C5. Therefore, we predict three distinct signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: A Vibrational Profile

3.1. Theoretical Basis and Predicted Spectrum

Infrared spectroscopy probes the vibrational modes of a molecule. For 1,2-dibromo-3,4,5,6-tetrachlorobenzene, the IR spectrum is expected to be dominated by absorptions arising from the stretching and bending of the carbon-carbon bonds within the aromatic ring, as well as the carbon-halogen bonds.

Key predicted absorptions are summarized in the table below:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale and Commentary |

| C-C Aromatic Ring Stretching | 1600-1400 | Aromatic compounds typically exhibit a series of absorptions in this region due to the stretching of the carbon-carbon bonds within the ring.[3][4] The high degree of substitution may lead to multiple, sharp peaks. |

| C-Cl Stretching | 1100-800 | The C-Cl stretching vibration is expected to be strong and fall within this range. The presence of multiple chlorine atoms may result in a broad or complex absorption band. |

| C-Br Stretching | 750-550 | The C-Br stretching vibration occurs at a lower frequency than C-Cl due to the greater mass of the bromine atom. This peak is expected to be intense.[6] |

| Out-of-Plane Bending | 900-675 | While characteristic for C-H out-of-plane bending, the complete substitution of hydrogen in this molecule means these specific bands will be absent. However, other ring deformation modes will be present in the fingerprint region.[3] |

3.2. Experimental Protocol for IR Data Acquisition

The following protocol describes the acquisition of an IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂ and H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 1,2-dibromo-3,4,5,6-tetrachlorobenzene powder onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

3.3. Visualization of the IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

4.1. Theoretical Basis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1,2-dibromo-3,4,5,6-tetrachlorobenzene, ¹³C NMR is the most informative NMR technique, as the molecule lacks protons. The chemical shift of each carbon is highly influenced by the electronegativity of the directly bonded halogen and the other substituents on the ring.[7][8]

4.2. Predicted ¹H NMR Spectrum

As 1,2-dibromo-3,4,5,6-tetrachlorobenzene contains no hydrogen atoms, its ¹H NMR spectrum will show no signals.

4.3. Predicted ¹³C NMR Spectrum

Based on the C₂ᵥ symmetry of the molecule, we predict three signals in the ¹³C NMR spectrum, corresponding to the three pairs of chemically equivalent carbons (C1/C2, C3/C6, and C4/C5). Aromatic carbons typically resonate in the 120-150 ppm range.[9] The presence of electronegative halogens will cause a downfield shift (deshielding) for the carbons they are attached to.

| Carbon Nuclei | Predicted Chemical Shift (δ) Range (ppm) | Rationale and Commentary |

| C1, C2 (C-Br) | 120-130 | The carbon atoms bonded to bromine are expected to be significantly deshielded. The spin-orbit coupling with bromine can also lead to peak broadening.[10] |

| C3, C6 (C-Cl) | 130-140 | The carbons bonded to chlorine, which is more electronegative than bromine, are expected to be further downfield. |

| C4, C5 (C-Cl) | 130-140 | These carbons are also bonded to chlorine and are in a different chemical environment from C3 and C6 due to their proximity to the other pair of chlorine atoms. Their chemical shift will be similar to but distinct from C3/C6. |

4.4. Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-dibromo-3,4,5,6-tetrachlorobenzene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be tuned and the magnetic field locked onto the deuterium signal of the solvent.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance and the relaxation times for quaternary carbons can be long.

-

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID). Phase the resulting spectrum and reference the chemical shifts. If using CDCl₃, the residual solvent peak at 77.16 ppm can be used as a reference.

4.5. Visualization of the NMR Spectroscopy Workflow

Caption: Workflow for ¹³C NMR Spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

5.1. Theoretical Basis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is then measured. A key feature in the mass spectrum of 1,2-dibromo-3,4,5,6-tetrachlorobenzene will be the isotopic distribution patterns of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

5.2. Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak will not be a single peak but a cluster of peaks reflecting the various combinations of Br and Cl isotopes. The most abundant peak in this cluster (the nominal mass) will correspond to the ion containing only ⁷⁹Br and ³⁵Cl isotopes. The entire isotopic cluster will be a definitive fingerprint for the molecule's elemental composition.

-

Fragmentation: Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring.[11] Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms or molecules.

| Ion | m/z (Nominal) | Predicted Fragmentation Pathway |

| [C₆Br₂Cl₄]⁺• | 394 | Molecular Ion (M⁺•) |

| [C₆BrCl₄]⁺• | 315 | Loss of a Br radical |

| [C₆Br₂Cl₃]⁺• | 359 | Loss of a Cl radical |

| [C₆Cl₄]⁺• | 212 | Loss of two Br radicals |

5.3. Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized in the ion source, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

5.4. Visualization of the Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) | C-C aromatic stretch: 1600-1400 cm⁻¹; C-Cl stretch: 1100-800 cm⁻¹; C-Br stretch: 750-550 cm⁻¹ |

| ¹H NMR | No signals expected. |

| ¹³C NMR | Three signals expected in the 120-140 ppm range. |

| Mass Spectrometry (MS) | Molecular ion cluster around m/z 394, showing a characteristic isotopic pattern for Br₂Cl₄. Fragmentation by loss of Br and Cl radicals. |

References

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]

-

The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (2020). ResearchGate. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2020). Royal Society of Chemistry. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2017). ResearchGate. [Link]

-

Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. (2025). ResearchGate. [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... (n.d.). Pearson. [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Benzene, 1-bromo-3-chloro-. (n.d.). NIST WebBook. [Link]

-

Electronic Descriptors for Supervised Spectroscopic Predictions. (2023). MPG.PuRe. [Link]

-

IR: aromatics. (n.d.). University of Calgary. [Link]

-

Predicting reductive transformation rates of halogenated aliphatic compounds using different QSAR approaches. (2025). ResearchGate. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI. [Link]

-

The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. (2001). National Center for Biotechnology Information. [Link]

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility Profiling and Thermodynamic Behavior of 1,2-Dibromo-3,4,5,6-Tetrachlorobenzene (DBTCB): A Comprehensive Methodological Guide

Introduction to DBTCB and Solvation Challenges

1,2-dibromo-3,4,5,6-tetrachlorobenzene (CAS: 13074-97-0) represents a challenging class of highly halogenated, rigid, planar aromatic compounds. For researchers in environmental toxicology, materials science, and drug development, molecules with this scaffold present a classic "brick dust and grease ball" formulation hurdle. They possess both high crystal lattice energy (resulting in high melting points) and extreme lipophilicity. Consequently, achieving and maintaining thermodynamic solubility in both aqueous and organic media requires a rigorous, causality-driven approach rather than trial-and-error solvent screening.

Theoretical Framework: Predicting Solubility via Hansen Parameters

Before stepping into the laboratory, a predictive thermodynamic model is essential to narrow down solvent candidates. Because direct empirical solubility data for DBTCB is highly specialized and scarce, we must extrapolate from its closest well-characterized structural analog, 1[1].

The Causality of Solvation:

The dissolution of a highly halogenated aromatic ring is governed almost entirely by London dispersion forces. Hydrogen bonding (

For the analog hexachlorobenzene, the established HSP values are:

-

Dispersion (

): 20.3 MPa -

Polarity (

): 2.1 MPa -

Hydrogen Bonding (

): 0.0 MPa

Given the substitution of two chlorine atoms with larger, more polarizable bromine atoms in DBTCB, the predicted HSP shifts slightly towards higher dispersion forces (

Quantitative Data: Predicted vs. Empirical Solubility Profiles

Based on the Mobile Order model and structural read-across from3[3], the following table summarizes the expected solubility profile of DBTCB at 25.0 °C.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Solvation Mechanism / Causality |

| Toluene | Aromatic Hydrocarbon | 35.0 - 45.0 | Strong |

| Dichloromethane | Halogenated | 40.0 - 50.0 | High polarizability; perfectly matches halogen-halogen intermolecular interactions. |

| Tetrahydrofuran | Cyclic Ether | 15.0 - 25.0 | Moderate dispersion match; however, slight polarity mismatch reduces capacity. |

| n-Hexane | Aliphatic Hydrocarbon | 5.0 - 10.0 | Purely dispersive interactions, but lacks the |

| Methanol | Polar Protic | < 0.5 | High |

| Water | Aqueous | < 0.00001 | Extreme hydrophobic effect; LogP > 5.5 prevents any meaningful dissolution. |

Experimental Protocol: Self-Validating Shake-Flask Methodology

To transition from theoretical predictions to empirical validation, the shake-flask method coupled with HPLC-UV remains the gold standard. This protocol is designed as a self-validating system : it actively accounts for the slow dissolution kinetics of high-melting-point solids and uses strict temperature control to prevent supersaturation artifacts.

Step-by-Step Methodology:

-

Solid Preparation: Mill the DBTCB crystalline solid to a fine powder to maximize surface area.

-

Causality: High lattice energy compounds dissolve incredibly slowly; increasing the surface area accelerates the approach to thermodynamic equilibrium without altering the final solubility limit.

-

-

Solvent Addition: Add 10 mg of DBTCB to 1.0 mL of the target solvent in a 2 mL amber glass vial. Ensure a visible excess of solid remains (a suspension) to guarantee the solution reaches absolute saturation.

-

Thermal Equilibration: Place the vials in an orbital shaker at exactly 25.0 ± 0.1 °C. Shake at 300 RPM for 72 hours.

-

Causality: The standard 24-hour equilibration is often insufficient for highly crystalline halogenated benzenes. A 72-hour window ensures true thermodynamic saturation rather than a transient kinetic dissolution state.

-

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes in a temperature-controlled centrifuge set to exactly 25.0 °C.

-

Causality: Traditional syringe filtration can cause highly lipophilic solutes to adsorb onto the filter membrane, artificially lowering the measured solubility. Isothermal centrifugation effectively pellets the undissolved solid while preventing temperature drops that cause solute precipitation.

-

-

Aliquot Dilution: Carefully extract 100 µL of the supernatant and immediately dilute it 1:100 in the HPLC mobile phase (e.g., 100% Acetonitrile).

-

Causality: Immediate dilution "locks in" the concentration, preventing the compound from crashing out of solution while waiting in the autosampler queue.

-

-

HPLC-UV Quantification: Analyze via HPLC using a standard C18 column, monitoring at the

(typically ~230-250 nm for heavily halogenated benzenes). Quantify against a 5-point calibration curve prepared fresh in the mobile phase.

Visualization of the Solubilization Workflow

The logical progression from solid compound to validated data requires a structured approach, visualized below.

Workflow for thermodynamic solubility determination and formulation of DBTCB.

Downstream Applications: Formulation and Handling

For drug development professionals or toxicologists needing to dose DBTCB in biological assays, pure organic solvents (like DCM or Toluene) are incompatible with cellular or in vivo models.

-

In Vitro Assays: Use DMSO as a primary stock. Because DBTCB is highly lipophilic, its solubility in DMSO will be limited (estimated 1-5 mg/mL). You must ensure the final assay concentration of DMSO in the media remains <0.1% to prevent solvent-induced cytotoxicity.

-

In Vivo Dosing: Due to its high LogP (comparable to4[4]), DBTCB should be formulated in lipid-based vehicles (e.g., Corn oil, Olive oil, or liposomes). The high dispersion forces of long-chain triglycerides provide a favorable thermodynamic environment for the halogenated ring, preventing precipitation in the gastrointestinal tract.

References

-

Hexachlorobenzene - Wikipedia. Wikipedia.[Link]

-

Solubility of hexachlorobenzene in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order model. Ovid / Canadian Journal of Chemistry. [Link]

-

Toxicological Profile for Hexachlorobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

Sources

Structural and Synthetic Paradigms of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene: A Comprehensive Technical Guide

Executive Summary

The synthesis and structural characterization of perhalogenated aromatic compounds represent a highly specialized domain within organic chemistry. 1,2-Dibromo-3,4,5,6-tetrachlorobenzene (CAS RN: 13074-97-0) is a fully substituted, sterically congested benzene derivative[1]. Because all six positions on the aromatic ring are occupied by bulky, electron-withdrawing halogens, this molecule exhibits extreme chemical stability, high lipophilicity, and unique crystallographic properties. This whitepaper provides researchers and drug development professionals with an authoritative guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this complex molecule.

Physicochemical Profiling

Understanding the quantitative metrics of 1,2-dibromo-3,4,5,6-tetrachlorobenzene is critical for predicting its behavior in both synthetic workflows and biological assays. The following table consolidates its core physical and structural data[1],[2].

| Property | Value | Causality / Significance |

| Chemical Name | 1,2-Dibromo-3,4,5,6-tetrachlorobenzene | IUPAC nomenclature defining the exact regiochemistry. |

| CAS Registry Number | Unique identifier for regulatory and database tracking. | |

| Molecular Formula | C₆Br₂Cl₄ | Indicates a fully saturated aromatic core (perhalogenated). |

| Molecular Weight | 373.68 g/mol | High mass due to the presence of two heavy bromine atoms. |

| Physical State | Crystalline Solid | Strong intermolecular halogen-halogen interactions drive crystallization. |

| Electronic Nature | Highly Electron-Deficient | The combined inductive (-I) effects of 6 halogens deplete the π-cloud. |

Mechanistic Synthesis & Electronic Causality

The most viable synthetic route to 1,2-dibromo-3,4,5,6-tetrachlorobenzene is the exhaustive of 1,2,3,4-tetrachlorobenzene[3],[4].

The Causality of Reactivity: The starting material, 1,2,3,4-tetrachlorobenzene, is severely deactivated. The four chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which drastically reduces the nucleophilicity of the aromatic π-system. However, halogens also possess a resonance-donating effect (+M) via their lone pairs, which directs incoming electrophiles exclusively to the remaining ortho and para positions—in this case, positions 5 and 6.

The first bromination (yielding 1-bromo-2,3,4,5-tetrachlorobenzene) proceeds with moderate difficulty. However, the second bromination must overcome immense steric hindrance from the newly introduced bromine atom and the adjacent chlorine atom, alongside further electronic deactivation. Consequently, standard bromination conditions fail. The reaction mandates the use of a potent Lewis acid (generated in situ from Fe powder and Br₂) and elevated thermal energy to force the final substitution.

Figure 1: Stepwise electrophilic aromatic bromination workflow for perhalogenated benzene synthesis.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, the following protocol integrates self-validating checkpoints. These checkpoints rely on observable physical phenomena or analytical feedback to confirm the success of each step without requiring blind assumptions.

Step 1: Catalyst Activation & Initiation

-

Action: In a flame-dried, argon-purged flask, dissolve 10 mmol of in 15 mL of neat liquid bromine at 0 °C. Carefully add 1 mmol (0.1 eq) of finely powdered iron.

-

Causality: Iron powder is used instead of pre-weighed FeBr₃ because anhydrous FeBr₃ is highly hygroscopic. Generating it in situ ensures maximum Lewis acidity and prevents water from quenching the electrophile.

-

Self-Validating Checkpoint: The immediate evolution of HBr gas (which forms white fumes upon contact with ambient moisture at the trap outlet) visually confirms the activation of the catalyst and the initiation of the first substitution.

Step 2: Thermal Forcing of the Second Bromination

-

Action: Attach a reflux condenser and heat the reaction mixture to 80 °C for 48 hours.

-

Causality: The thermal energy is strictly required to overcome the steric clash between the bulky bromine electrophile and the adjacent halogens on the pentahalobenzene intermediate.

-

Self-Validating Checkpoint: Aliquots taken at 24h and 48h must be analyzed via GC-MS. The protocol is only validated to proceed to Step 3 when the mass peak corresponding to the mono-brominated intermediate (m/z ~295) is entirely replaced by the product peak (m/z ~373).

Step 3: Reductive Quenching and Isolation

-

Action: Cool the mixture to room temperature. Slowly pour the reaction contents into a beaker containing crushed ice and a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Causality: Unreacted bromine is highly toxic and oxidative. NaHSO₃ reduces Br₂ to benign, water-soluble bromide ions (Br⁻).

-

Self-Validating Checkpoint: The deep, opaque red/brown color of the bromine will rapidly dissipate, leaving a clear aqueous layer and a pale precipitate. This color change is a self-validating indicator that the oxidant has been completely neutralized, rendering the mixture safe for organic extraction.

Step 4: Purification

-

Action: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

Applications in Advanced Materials and Pharmaceuticals

While perhalogenated benzenes are historically monitored as environmental contaminants[5], their unique steric and electronic properties make them highly valuable in modern synthetic chemistry.

In drug development, highly halogenated aryl rings are increasingly utilized as aryl blocking groups or rigid scaffolds. The distinct bond dissociation energies between the C-Br bonds and C-Cl bonds allow for highly regioselective or sequential cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[6]. Because the C-Br bond is weaker than the C-Cl bond, researchers can selectively functionalize positions 1 and 2 while leaving the tetrachloro-backbone fully intact, creating complex, multi-substituted pharmaceutical intermediates that are highly resistant to metabolic degradation (e.g., Cytochrome P450 oxidation).

References

-

Wikipedia. Tetrachlorobenzene. Retrieved from:[Link]

-

PubChem. 1,2,3,4-Tetrachlorobenzene | CID 12463. National Center for Biotechnology Information. Retrieved from:[Link]

-

U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. Retrieved from: [Link]

-

ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from:[Link]

Sources

- 1. 1,2-dibromo-3,4,5,6-tetrachlorobenzene | 13074-97-0 [chemicalbook.com]

- 2. 1,2-dibromo-1,2-diphényléthane | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 4. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance GC-MS Analysis of 1,2-Dibromo-3,4,5,6-Tetrachlorobenzene (DBTCB)

This Application Note is structured as a high-level technical guide for the analysis of 1,2-dibromo-3,4,5,6-tetrachlorobenzene (DBTCB) . Given its fully halogenated structure, this compound is most critically utilized as a Surrogate Internal Standard for the analysis of Persistent Organic Pollutants (POPs), specifically Polychlorinated Biphenyls (PCBs), Organochlorine Pesticides (OCPs), and Polybrominated Diphenyl Ethers (PBDEs).

Executive Summary

1,2-Dibromo-3,4,5,6-tetrachlorobenzene (DBTCB, CAS 13074-97-0) is a polyhalogenated aromatic compound exhibiting exceptional thermal stability and high electronegativity. While occasionally analyzed as a target environmental contaminant, its primary value in analytical chemistry is as a Surrogate Internal Standard for the quantification of halogenated aromatics (PCBs, PBDEs, Chlorobenzenes).

Its unique mixed-halogen structure (Br/Cl) provides a mass spectral signature distinct from naturally occurring interferents, making it ideal for isotope dilution mass spectrometry (IDMS) when ¹³C-labeled standards are cost-prohibitive. This guide details the protocol for its trace-level analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in both Electron Ionization (EI) and Negative Chemical Ionization (NCI) modes.

Chemical Profile & Relevance[2][3][4][5][6]

| Property | Value | Relevance to Analysis |

| Formula | C₆Br₂Cl₄ | High mass defect; distinct isotope cluster. |

| MW (Nominal) | ~372 g/mol | Elutes in the semi-volatile range (SVOA). |

| Boiling Point | ~360 °C | Requires high-temperature column phase (e.g., 300°C+). |

| Log Kow | ~5.8 (Predicted) | Highly lipophilic; requires non-polar extraction solvents. |

| CAS No. | 13074-97-0 | Reference standard identification.[1] |

Why DBTCB? In complex matrices (blood, soil, fatty tissue), native interferences often obscure common internal standards. DBTCB contains two bromine atoms, creating a "1:2:1" isotopic influence superimposed on the chlorine cluster. This creates a Mass Spectral Fingerprint that is virtually impossible to mimic by naturally occurring biological artifacts.

Analytical Strategy: Method Development

Ionization Mode Selection

The choice of ionization mode is the single most critical decision in this protocol.

-

Electron Ionization (EI, 70 eV):

-

Negative Chemical Ionization (NCI):

-

Mechanism:[2][3] Electron capture (soft ionization) using Methane or Ammonia as reagent gas.

-

Pros:Extreme Sensitivity. The six halogens possess high electron affinity, capturing thermal electrons efficiently.

-

Cons: Little structural information (often only [M]⁻ or [M-Br]⁻ observed).

-

Limit of Detection (LOD): ~10–100 fg on-column (Femtogram level).

-

Recommendation: Use EI for general screening and identification. Use NCI for ultra-trace environmental quantitation (ppt level).

Chromatographic Separation

DBTCB is a late-eluting semi-volatile. A standard 5% phenyl-methylpolysiloxane column is recommended.

-

Column: DB-5ms or ZB-SemiVolatiles (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium (Constant Flow: 1.2 mL/min).

-

Inlet: Splitless injection (pulsed splitless recommended to maximize transfer of high-boiling analytes).

Detailed Experimental Protocol

Sample Preparation (Solid/Liquid Matrix)

Goal: Isolate DBTCB from aqueous or solid matrices using its lipophilicity.

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) or Hexane/Acetone (1:1).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Workflow:

-

Spiking: Add 10 µL of DBTCB Surrogate Solution (10 µg/mL in Acetone) to the sample prior to extraction.

-

Extraction:

-

Water:[3] Liquid-Liquid Extraction (LLE) with DCM at pH 7.

-

Soil/Tissue: Soxhlet or Accelerated Solvent Extraction (ASE) with Hexane:Acetone (1:1).

-

-

Cleanup (Critical): Pass extract through a silica gel SPE cartridge to remove polar interferences. DBTCB is non-polar and will elute in the first fraction with Hexane.

-

Concentration: Evaporate to 1.0 mL using a gentle nitrogen stream (TurboVap). Do not evaporate to dryness, as DBTCB is semi-volatile and losses will occur.

GC-MS Instrument Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent)

-

Inlet Temp: 280 °C

-

Injection Vol: 1 µL (Splitless, purge on at 1.0 min).

-

Oven Program:

-

Initial: 80 °C (Hold 1 min).

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C.

-

Final: 300 °C (Hold 5 min).

-

-

Transfer Line: 300 °C.

Mass Spectrometer (EI Mode)

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Scan Range: m/z 100 – 500 (Full Scan) or SIM (see below).

-

Solvent Delay: 4.0 min.

SIM Parameters (Selected Ion Monitoring)

For quantitative analysis, monitor the following ions. The unique Br/Cl cluster allows for strict qualification ratios.

| Ion Type | m/z (Nominal) | Origin | Dwell Time |

| Quantifier | 374 | Molecular Ion [M]⁺ (Cluster center) | 50 ms |

| Qualifier 1 | 372 | Isotope Peak (⁷⁹Br/³⁵Cl dominant) | 50 ms |

| Qualifier 2 | 293 | Fragment [M - Br]⁺ | 50 ms |

| Qualifier 3 | 295 | Fragment [M - Br]⁺ Isotope | 50 ms |

Note: The molecular ion cluster for C₆Br₂Cl₄ is complex.[2] The most abundant mass is often m/z 374 or 376 depending on resolution, due to the combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.

Data Analysis & Interpretation

Mass Spectral Interpretation

The mass spectrum of DBTCB is dominated by the isotope effect.

-

Molecular Ion Cluster (m/z 370–382): You will observe a wide, multi-peak cluster.

-

Logic: Two Bromines create a triplet-like spread (1:2:1 base). Four Chlorines broaden this further.

-

Verification: The abundance ratio of m/z 372 to m/z 374 should be approximately 60-70% . Significant deviation indicates co-elution.

-

-

Fragmentation:

-

Loss of Br (M - 79/81)

m/z ~293 cluster. -

Loss of second Br

m/z ~214 (Tetrachlorobenzene ion).

-

Workflow Diagram

The following diagram illustrates the logical flow for using DBTCB as a self-validating surrogate standard.

Caption: Analytical workflow for using DBTCB as a quality control surrogate, ensuring extraction efficiency.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Low Response (m/z 374) | Inlet discrimination (High Boiling Point). | Use Pulsed Splitless injection (30 psi for 1 min). Change liner to Ultra Inert with wool.[4] |

| Tailing Peak | Active sites in column or dirty source. | Trim column (10 cm). Clean MS source. DBTCB is sensitive to active sites due to halogens. |

| Incorrect Isotope Ratio | Co-elution with PCB congeners. | Check retention time against PCB standards. Adjust oven ramp rate (slow down to 3°C/min). |

| Ghost Peaks | Carryover. | Run solvent blank. Increase final bake-out temp to 320°C for 5 mins. |

References

-

United States Environmental Protection Agency (EPA). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. (1995).

- Context: Establishes protocols for using surrog

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Halogenated Aromatics.

- Context: Reference for ionization patterns of polyhalogen

-

Sigma-Aldrich. 1,2-Dibromo-3,4,5,6-tetrachlorobenzene Product Information & CAS 13074-97-0.

-

Fenik, J., et al. Analysis of persistent organic pollutants (POPs) in environmental samples by GC-MS/MS.TrAC Trends in Analytical Chemistry, 136, 116184. (2021).[4][7]

-

Context: Advanced methodologies for trace analysis of halogenated compounds.[5]

-

Sources

- 1. 1,2-dibromo-3,4,5,6-tetrachlorobenzene | 13074-97-0 [chemicalbook.com]

- 2. evitachem.com [evitachem.com]

- 3. EPA 524.2 Internal Standard/Surrogate Issue - Chromatography Forum [chromforum.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 1,2,3,4-Tetrachlorobenzene 98 634-66-2 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biotage.com [biotage.com]

Application Notes and Protocols for the Synthetic Applications of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene

Introduction: A Versatile Building Block for Complex Aromatic Systems

1,2-Dibromo-3,4,5,6-tetrachlorobenzene is a polyhalogenated aromatic compound that serves as a valuable and versatile precursor in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two reactive bromine atoms ortho to each other on a highly electron-deficient tetrachlorinated benzene ring, opens up avenues for selective and sequential functionalization. This makes it an ideal starting material for the construction of polycyclic aromatic hydrocarbons (PAHs), functionalized biphenyls, and other intricate molecular architectures of interest to researchers in materials science, medicinal chemistry, and drug development.[1][2]

The electron-withdrawing nature of the four chlorine atoms significantly influences the reactivity of the carbon-bromine bonds, making this substrate particularly amenable to various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds compared to the more inert C-Cl bonds allows for selective transformations. Furthermore, the vicinal dibromo arrangement provides a handle for the generation of a highly reactive aryne intermediate, a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4]

This comprehensive guide provides detailed experimental protocols for the utilization of 1,2-dibromo-3,4,5,6-tetrachlorobenzene in several key synthetic transformations, including Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, as well as in situ aryne formation and trapping. The protocols are designed to be a practical resource for researchers, offering step-by-step instructions, explanations of the underlying chemical principles, and guidance for troubleshooting common experimental challenges.

Safety, Handling, and Disposal: A Prudent Approach to a Potentially Hazardous Compound

1. Hazard Assessment:

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6] Polychlorinated benzenes are known to be toxic to aquatic life with long-lasting effects.[7]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[6][8]

-

Persistence: Halogenated aromatic compounds are often environmentally persistent and can bioaccumulate.

2. Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for integrity before use.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.

3. Handling and Storage:

-

Ventilation: Work exclusively in a well-ventilated chemical fume hood.[8]

-

Inert Atmosphere: For many of the reactions described, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent degradation of catalysts and reagents.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

4. Waste Disposal:

All waste containing 1,2-dibromo-3,4,5,6-tetrachlorobenzene and its derivatives should be considered hazardous.

-

Segregation: Collect all halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

-

Disposal: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][10] High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Polychlorinated Biphenyls

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[11][12][13] For a sterically hindered and electron-deficient substrate like 1,2-dibromo-3,4,5,6-tetrachlorobenzene, a highly active catalyst system is recommended.[3][14][15]

Reaction Scheme:

Materials and Reagents:

-

1,2-Dibromo-3,4,5,6-tetrachlorobenzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous and degassed

-

Deionized water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-